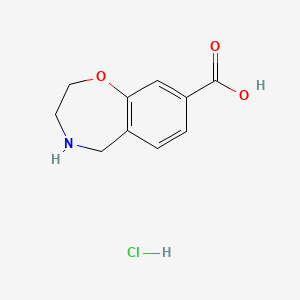

2,3,4,5-Tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

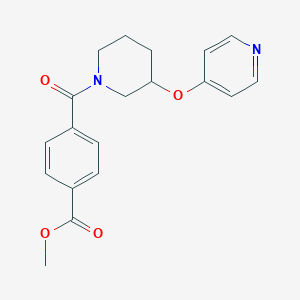

“2,3,4,5-Tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2138332-97-3 . It has a molecular weight of 229.66 .

Molecular Structure Analysis

The IUPAC Name of this compound is 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid hydrochloride . The InChI Code is 1S/C10H11NO3.ClH/c12-10(13)7-1-2-8-6-11-3-4-14-9(8)5-7;/h1-2,5,11H,3-4,6H2,(H,12,13);1H .Physical And Chemical Properties Analysis

This compound is a powder and it is stored at room temperature .Aplicaciones Científicas De Investigación

- RIP1 Kinase Inhibitors : Researchers have explored the structure-based design of RIP1 kinase inhibitors using this compound . RIP1 kinase plays a crucial role in cell death pathways, and inhibiting it could have therapeutic implications for conditions like inflammation, neurodegenerative diseases, and cancer.

- Lotrafiban Intermediate : 2,3,4,5-Tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride serves as an intermediate in the synthesis of Lotrafiban, a potential antiplatelet agent. The compound has been investigated for its resolution using lipase catalysis .

- In a study, 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride exhibited anxiolytic activity in mice. Although the effect was modest compared to diazepam, it highlights its potential in the field of anxiety research .

- Researchers have synthesized various benzoxazepine derivatives using different methods. Microwave heating has been employed to create pyrimido-oxazepine analogs, demonstrating the versatility of this compound in synthetic chemistry .

Medicinal Chemistry and Drug Development

Chemical Synthesis and Intermediates

Anxiolytic Activity Research

Benzoxazepine Derivatives Synthesis

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzoxazepine derivatives have been associated with inhibitory potency toward the acetylcholinesterase (ache) enzyme , which plays a crucial role in nerve signal transmission.

Mode of Action

Benzoxazepine derivatives have been known to interact with their targets, causing changes in their function . The size and functional groups of AChE determine its activity , suggesting that the compound may interact with these functional groups to exert its effects.

Result of Action

Benzoxazepine derivatives have been associated with decreased activity in mice, suggesting potential anxiolytic effects .

Propiedades

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c12-10(13)7-1-2-8-6-11-3-4-14-9(8)5-7;/h1-2,5,11H,3-4,6H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSHEKIHJGGTFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C=CC(=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,5-Dichlorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2459310.png)

![7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2459311.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2459319.png)

![2-(4-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2459320.png)

![3-Chloro-5-{4-[(pyridin-2-ylthio)methyl]phenyl}isothiazole-4-carbonitrile](/img/structure/B2459324.png)

![tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2459327.png)

![1-(prop-2-yn-1-yl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2459328.png)

![Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate](/img/structure/B2459329.png)